N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide
CAS No.: 2640972-25-2
Cat. No.: VC11868796
Molecular Formula: C18H17N5O2S2
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640972-25-2 |
|---|---|
| Molecular Formula | C18H17N5O2S2 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
| Standard InChI | InChI=1S/C18H17N5O2S2/c1-23-16(10-11-19-23)14-7-5-13(6-8-14)9-12-20-27(24,25)17-4-2-3-15-18(17)22-26-21-15/h2-8,10-11,20H,9,12H2,1H3 |
| Standard InChI Key | YYBDRKXYUIZKMV-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
| Canonical SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Introduction
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound with the molecular formula C18H17N5O2S and a molecular weight of approximately 399.5 g/mol . This compound combines a pyrazole ring with a benzothiadiazole sulfonamide moiety, which may confer unique pharmacological properties.
Biological Activity and Potential Applications
While specific biological activity data for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide is limited, compounds with similar structural features have shown potential in various therapeutic areas. For instance, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. The benzothiadiazole sulfonamide moiety may enhance these properties or introduce new biological activities.
Research Findings and Data
| Compound Features | Description |
|---|---|
| Molecular Formula | C18H17N5O2S |
| Molecular Weight | Approximately 399.5 g/mol |
| Structural Components | Pyrazole ring, benzothiadiazole sulfonamide |
| Synthesis | Multi-step organic reactions |
Given the lack of specific research findings on this compound, its potential applications can be inferred from related compounds. For example, pyrazole derivatives have been explored for their antileishmanial activity, as seen in studies involving 4-(1H-pyrazol-1-yl)benzenesulfonamides . Similarly, sulfonamides are known for their antimicrobial properties.
Future Directions
Future research should focus on the synthesis optimization, biological evaluation, and pharmacokinetic studies of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide. This could involve assessing its efficacy against various pathogens or cancer cell lines and exploring its potential as a lead compound for drug development.
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